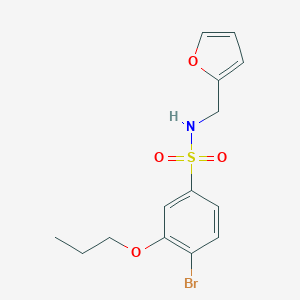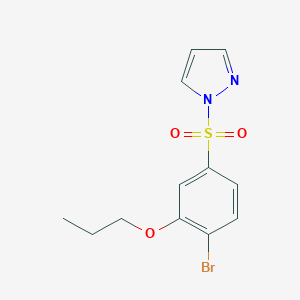![molecular formula C18H21N3O3S B500548 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 942357-18-8](/img/structure/B500548.png)
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,2,3]triazole core, which is a heterocyclic aromatic compound, substituted with a sulfonyl group attached to a phenyl ring that is further substituted with tert-butyl and ethoxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazoles are known to bind readily in biological systems due to their ability to form several low energy conformers . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .
Biochemical Pathways
Triazoles are known to show versatile biological activities and are used in diverse areas, ranging from pharmaceutics to biotechnology .
Pharmacokinetics
The synthesis and structural properties of triazole compounds have been studied, indicating their capacity to form several low energy conformers . This could potentially impact their bioavailability.
Result of Action
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The synthesis of triazole compounds is known to be influenced by reaction parameters .
Preparation Methods
The synthesis of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the benzo[d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.
Substitution with tert-butyl and ethoxy groups: These groups can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
1-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-indazole: Similar structure but with an indazole core instead of a benzo[d][1,2,3]triazole core.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical properties and applications.
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-5-24-16-11-10-13(18(2,3)4)12-17(16)25(22,23)21-15-9-7-6-8-14(15)19-20-21/h6-12H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDXJDNGJMJVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)



![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)
